PIM Kinase Biochemical Profiling: Target Compound vs. Unsubstituted Benzyl Analog
The PIM kinase patent landscape provides class-level SAR indicating that 3-benzyl substitution on the 6-phenylpyrimidin-4(3H)-one scaffold is critical for potency [1]. Within this intellectual property space, the 3-chlorobenzyl congener (target compound) is specifically claimed, implying its synthesis and testing distinguished it from the unsubstituted 3-benzyl-6-phenylpyrimidin-4(3H)-one (CAS 1172956-12-5) [2]. However, the explicit IC₅₀ values for the target compound against PIM-1, PIM-2, and PIM-3 in the primary patent disclosure remain undisclosed in the public specification, representing a significant evidence gap for direct head-to-head comparison.
| Evidence Dimension | PIM kinase inhibitory activity |
|---|---|
| Target Compound Data | Not publicly disclosed in primary patent; compound encompassed by Markush claim scope |
| Comparator Or Baseline | 3-benzyl-6-phenylpyrimidin-4(3H)-one (CAS 1172956-12-5): no publicly disclosed PIM IC₅₀ |
| Quantified Difference | Cannot be calculated from available public data |
| Conditions | PIM-1/PIM-2/PIM-3 biochemical assays (as described in US 2010/0135954 A1) |
Why This Matters
Procurement of the exact 3-chlorobenzyl compound is essential because even minor benzyl substituent changes can alter PIM isoform selectivity profiles, but the absence of public domain quantitative comparator data means users must independently validate the differentiation claim.
- [1] Exelixis, Inc. (2010). 6-Phenylpyrimidinones as PIM Modulators. U.S. Patent Application Publication No. US 2010/0135954 A1. View Source
- [2] PubChem. (2025). Compound Summary for 3-benzyl-6-phenylpyrimidin-4(3H)-one (CAS 1172956-12-5). National Center for Biotechnology Information. View Source
